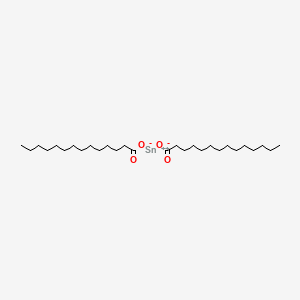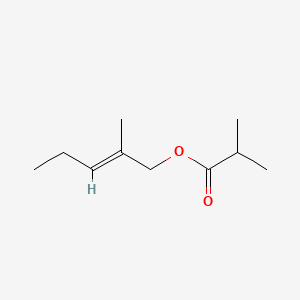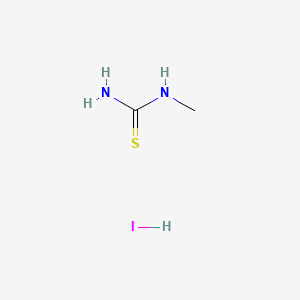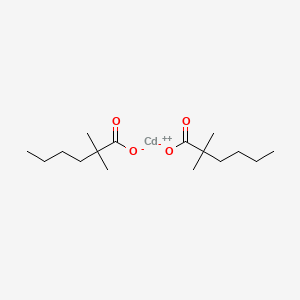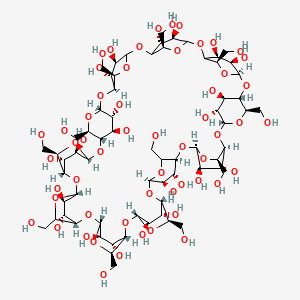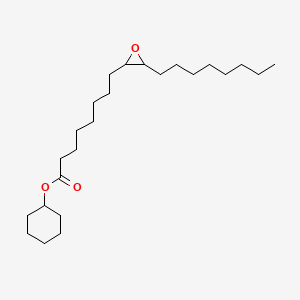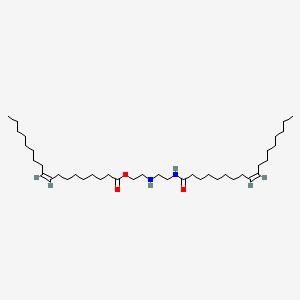
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate is a chemical compound with the molecular formula C40H76N2O3. It is a derivative of oleic acid, which is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is known for its unique structure, which includes two oleoylamino groups attached to an ethylamine backbone. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate typically involves the reaction of oleic acid with ethylenediamine. The process can be summarized in the following steps:
Formation of Oleoylamide: Oleic acid is first reacted with ethylenediamine to form oleoylamide. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Formation of this compound: The oleoylamide is then reacted with another molecule of oleic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products. The use of catalysts and advanced purification techniques such as distillation and chromatography may also be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or peroxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: Formation of oxides or peroxides
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
2-((2-(Oleoylamino)ethyl)amino)ethyl oleate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is used in the study of lipid metabolism and as a model compound for studying the behavior of fatty acids in biological systems.
Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their fluidity and permeability. It can also interact with proteins, affecting their structure and function. These interactions can influence various cellular processes, including signal transduction, membrane transport, and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oleic Acid: A monounsaturated fatty acid that is a precursor to 2-((2-(Oleoylamino)ethyl)amino)ethyl oleate.
Ethylenediamine: A diamine that is used in the synthesis of this compound.
Oleoylamide: An intermediate in the synthesis of this compound.
Uniqueness
This compound is unique due to its dual oleoylamino groups, which confer distinct chemical and physical properties. This structure allows it to interact with lipid membranes and proteins in ways that are different from its precursor compounds. Its ability to form micelles and liposomes makes it particularly valuable in drug delivery and cosmetic formulations.
Propriétés
Numéro CAS |
82799-40-4 |
|---|---|
Formule moléculaire |
C40H76N2O3 |
Poids moléculaire |
633.0 g/mol |
Nom IUPAC |
2-[2-[[(Z)-octadec-9-enoyl]amino]ethylamino]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H76N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(43)42-36-35-41-37-38-45-40(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,41H,3-16,21-38H2,1-2H3,(H,42,43)/b19-17-,20-18- |
Clé InChI |
ILHHSNJWQFFKQW-CLFAGFIQSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)NCCNCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


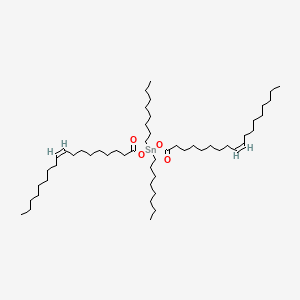


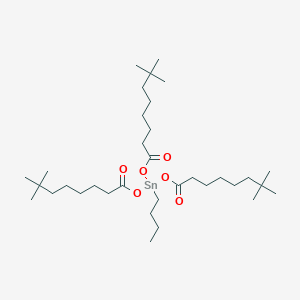
![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)
